Bromoacetamido-PEG2-NHS ester is a specialized chemical compound characterized by its structure, which includes a polyethylene glycol moiety, a bromide group, and an N-hydroxysuccinimide ester. This compound is notable for its ability to enhance solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol component. The bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the N-hydroxysuccinimide ester facilitates the labeling of primary amines in various biomolecules, including proteins and oligonucleotides .
The compound is synthesized through multi-step chemical processes involving polyethylene glycol and specific reagents such as bromoacetic acid and N-hydroxysuccinimide. It is commercially available from multiple suppliers, including BenchChem, Sigma-Aldrich, and MedChemExpress, which provide detailed specifications and purity analyses for research applications .
Bromoacetamido-PEG2-NHS ester falls under the classification of polyethylene glycol derivatives. Its unique functional groups categorize it as a reactive linker or coupling agent, commonly used in bioconjugation and drug development applications.
The synthesis of Bromoacetamido-PEG2-NHS ester involves several key steps:
The synthesis typically requires controlled conditions to ensure high yield and purity. Common techniques employed include:
Industrial production may utilize automated reactors for large-scale synthesis, emphasizing quality control measures to maintain product consistency .
The molecular structure of Bromoacetamido-PEG2-NHS ester can be represented as follows:
The chemical formula for Bromoacetamido-PEG2-NHS ester is C₁₃H₁₈BrN₃O₅S, with a molecular weight of approximately 373.16 g/mol. Its structural characteristics allow it to interact effectively with various biological molecules .
Bromoacetamido-PEG2-NHS ester primarily participates in nucleophilic substitution reactions due to its bromide leaving group. The N-hydroxysuccinimide ester facilitates stable amide bond formation with primary amines.
The reactions involving Bromoacetamido-PEG2-NHS ester predominantly yield amide-linked conjugates with proteins, peptides, and other amine-containing biomolecules.
Bromoacetamido-PEG2-NHS ester functions primarily through its role in bioconjugation. Upon exposure to primary amines on target biomolecules:
This mechanism is particularly useful in constructing targeted therapeutics such as proteolysis-targeting chimeras (PROTACs), where precise conjugation is essential for efficacy .
Studies have shown that compounds like Bromoacetamido-PEG2-NHS ester significantly enhance the solubility and stability of bioconjugates, making them ideal for pharmaceutical applications.
Bromoacetamido-PEG2-NHS ester is typically a white to off-white solid at room temperature. Its solubility profile allows it to dissolve well in polar solvents due to its polyethylene glycol component.
Key chemical properties include:
Relevant analyses indicate that this compound exhibits good compatibility with biological systems, making it suitable for various biochemical applications .
Bromoacetamido-PEG2-NHS ester has diverse applications in scientific research:
Bromoacetamido-PEG2-NHS ester (CAS 1353011-78-5) is a heterobifunctional crosslinking reagent with the molecular formula C₁₃H₁₉BrN₂O₇ and a molecular weight of 395.21 g/mol [2] [3]. The compound features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester at one terminus and a bromoacetamide group at the other, interconnected by a diethylene glycol (PEG2) spacer [1] [4]. The NHS ester reacts selectively with primary amines (-NH₂), forming stable amide bonds, while the bromoacetamide group undergoes nucleophilic substitution with thiols (-SH), creating stable thioether linkages [1] [2]. This orthogonal reactivity enables controlled, sequential bioconjugation strategies.
The PEG2 spacer is integral to the molecule’s function, enhancing aqueous solubility and reducing aggregation during biomolecular conjugation [1] [3]. Its flexible ethylene oxide chains minimize steric hindrance between conjugated entities, preserving bioactivity [2]. Spectroscopic characterization confirms the structure through the SMILES notation C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr
and InChIKey HDIXVXMKIWXBFA-UHFFFAOYSA-N
[2] [3].
Table 1: Key Molecular Properties of Bromoacetamido-PEG2-NHS Ester
Property | Value | Source |
---|---|---|
CAS Number | 1353011-78-5 | [2] [3] |
Molecular Formula | C₁₃H₁₉BrN₂O₇ | [2] [5] |
Molecular Weight | 395.21 g/mol | [3] [4] |
Reactive Groups | NHS ester, Bromoacetamide | [1] [4] |
PEG Units | 2 (8-atom spacer) | [2] |
Storage Conditions | -20°C, anhydrous environment | [3] [5] |
The evolution of PEG-based crosslinkers began with the discovery of NHS esters in the 1960s, which enabled efficient amine labeling under aqueous conditions [10]. Early conjugation reagents lacked spacer groups, leading to issues like steric hindrance and precipitation. The introduction of PEG spacers in the 1980s addressed these limitations by improving hydrophilicity and flexibility [2]. Heterobifunctional reagents like Bromoacetamido-PEG2-NHS ester emerged in the 2000s, combining amine- and thiol-reactive groups with tunable PEG lengths to optimize biocompatibility [2] [3].
A key milestone was the commercialization of Bromoacetamido-PEG2-NHS ester around 2010 (CAS registration: 1353011-78-5), designed to balance spacer length and solubility for complex bioconjugates [3] [5]. PEGylation technology advanced pharmaceutical applications by prolonging drug half-life and reducing immunogenicity—e.g., in antibody-drug conjugates (ADCs) [2] [4]. The reagent’s stability (>3 years when stored at -20°C) and scalability further solidified its role in industrial biotechnology [3] [5].
Table 2: Evolution of PEG-Based Crosslinkers
Era | Innovation | Impact on Bioconjugation | |
---|---|---|---|
1960s | NHS ester chemistry | Enabled amine labeling in aqueous buffers | [10] |
1980s | Homobifunctional PEG linkers | Improved solubility; reduced aggregation | [2] |
1990s–2000s | Heterobifunctional PEG reagents (e.g., maleimide-PEG-NHS) | Allowed sequential conjugation of proteins/nucleic acids | [2] |
2010s | Bromoacetamido-PEG2-NHS ester | Combined stability (thioether bonds) with short PEG spacers | [3] [5] |
Protein Conjugation and Antibody-Drug Conjugates (ADCs)
Bromoacetamido-PEG2-NHS ester excels in constructing ADCs due to its orthogonal reactivity. The NHS ester couples to lysine residues on antibodies, while the bromoacetamide alkylates cysteine thiols on cytotoxic payloads [2] [4]. This two-step approach minimizes polymerization, yielding homogeneous conjugates with drug-to-antibody ratios (DAR) of 2–4 [2]. The PEG2 spacer maintains antigen-binding capacity by mitigating steric interference—critical for ADCs like trastuzumab emtansine analogs [4].
Oligonucleotide Conjugates
In molecular diagnostics, this reagent links amine-modified oligonucleotides to proteins or fluorophores. The NHS ester labels oligonucleotides at 5′ or internal amine modifiers, while the bromoacetamide attaches to cysteine-containing reporter proteins [1] [10]. The PEG spacer prevents quenching of fluorescent tags, enhancing signal detection in in situ hybridization probes [10].
PROTACs (Proteolysis Targeting Chimeras)
Bromoacetamido-PEG2-NHS ester is pivotal in synthesizing PROTACs—heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins [2] [5]. It connects a target protein ligand (e.g., kinase inhibitor) to an E3 ligase binder (e.g., thalidomide derivative), with the PEG2 spacer optimizing distance (∼10–15 Å) for ubiquitin transfer [5]. The reagent’s solubility is crucial for cell permeability, and its non-cleavable thioether linkage ensures intracellular stability [2].
Table 3: Comparison of PEG Spacer Lengths in Bioconjugation
Application | Optimal PEG Length | Advantages of PEG2 | |
---|---|---|---|
ADC Linkers | PEG2–PEG4 | Minimal footprint; maintains antibody affinity | [2] |
Oligonucleotide-Protein Fusions | PEG2–PEG8 | Prevents nucleic acid steric blocking | [10] |
PROTACs | PEG2–PEG3 | Balances solubility and proximity effects | [5] |
Bioconjugation Strategy Optimization
The reagent’s versatility allows for:
Future applications include CRISPR-Cas9 delivery systems and targeted nanoparticle therapies, where precise biomolecular orientation is critical [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7